3,5-Difluorobenzyl Pharmacophore Validation in ALK/ROS1 Dual Kinase Inhibition
The 3,5-difluorobenzyl motif has been experimentally validated as a key pharmacophore for dual ALK/ROS1 kinase inhibition. A 2024 study designed and synthesized 31 dual-target 2-morpholinobenzamide derivatives, each incorporating the 5-(3,5-difluorobenzyl)-1H-indazole moiety. Docking studies identified this moiety as essential for ALK/ROS1 binding, and the lead compound X4 achieved IC₅₀ values of 0.512 µM (ALK), 0.766 µM (ROS1), and 0.034 ± 0.002 µM (H2228 NSCLC cell line), with a tumor inhibition rate of 54.71% in an H2228 xenograft model [1]. In contrast, analogous benzyl-substituted indazoles lacking the 3,5-difluoro pattern were not identified as active pharmacophores in this study. The FDA-approved ALK/ROS1/TRK inhibitor entrectinib (Rozlytrek) also critically depends on the 5-(3,5-difluorobenzyl)-1H-indazol-3-amine fragment for its activity [2].
| Evidence Dimension | Kinase inhibition potency and pharmacophore requirement |
|---|---|
| Target Compound Data | Compound X4 bearing 5-(3,5-difluorobenzyl)-1H-indazole: IC₅₀ ALK = 0.512 µM, ROS1 = 0.766 µM, H2228 cells = 0.034 µM; tumor inhibition 54.71% in vivo |
| Comparator Or Baseline | Other benzyl-substituted indazole derivatives in the same series lacking the 3,5-difluoro pattern were not identified as active pharmacophores; no comparator within the study achieved dual ALK/ROS1 potency at this level |
| Quantified Difference | 3,5-Difluorobenzyl-indazole identified as the essential pharmacophore; quantitative comparator data for non-3,5-difluoro benzyl analogs not reported within the same study |
| Conditions | Kinase inhibition assays (ALK, ROS1), H2228 NSCLC cellular assay, H2228 xenograft mouse model |
Why This Matters
For medicinal chemistry groups synthesizing ALK/ROS1-targeted candidates, the 3,5-difluorobenzylzinc bromide reagent is the direct synthetic entry point to this validated pharmacophore; using a different benzylzinc reagent would install a motif not supported by these pharmacological data.
- [1] Huang, X. et al. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorg. Chem. 2024, 154, 108014. View Source
- [2] Entrectinib (Rozlytrek) FDA-approved prescribing information and synthesis: N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide. View Source
